molecular formula C24H24ClFN2O3S B4383208 1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE

1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE

Cat. No.: B4383208
M. Wt: 475.0 g/mol
InChI Key: ORFYJZGUKUJHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and a 3-(2-naphthylsulfonyl)propanoyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by chlorination and fluorination of benzyl chloride.

    Formation of 3-(2-naphthylsulfonyl)propanoyl chloride: This involves the sulfonylation of 2-naphthylpropanoic acid followed by conversion to the corresponding acyl chloride.

    Coupling Reaction: The final step involves the coupling of the two intermediates with piperazine under controlled conditions, typically using a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro atoms.

Scientific Research Applications

1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole: Shares the 2-chloro-6-fluorobenzyl group but differs in the presence of a nitro group and a pyrazole ring.

    2-chloro-6-fluorobenzoyl chloride: Contains the 2-chloro-6-fluorobenzyl moiety but lacks the piperazine and naphthylsulfonyl groups.

Uniqueness

1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the piperazine ring and the naphthylsulfonyl group allows for diverse interactions with molecular targets, making it a versatile compound for various research applications.

Properties

IUPAC Name

1-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-naphthalen-2-ylsulfonylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN2O3S/c25-22-6-3-7-23(26)21(22)17-27-11-13-28(14-12-27)24(29)10-15-32(30,31)20-9-8-18-4-1-2-5-19(18)16-20/h1-9,16H,10-15,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFYJZGUKUJHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
Reactant of Route 3
Reactant of Route 3
1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
Reactant of Route 4
Reactant of Route 4
1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
Reactant of Route 5
Reactant of Route 5
1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
Reactant of Route 6
Reactant of Route 6
1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.